N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
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Overview
Description
“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives often involves N-acylation with acetic anhydride or 2,6-bis(chlorocarbonyl)pyridine .Scientific Research Applications
Selective Receptor Agonism
The discovery and development of compounds with selective agonistic activity at specific receptor sites are crucial for therapeutic applications. For instance, TC-5619, a novel selective agonist of the α7 neuronal nicotinic acetylcholine receptor, has been identified as a promising drug candidate for the treatment of cognitive impairment associated with neurological disorders. This compound exhibits marked selectivity for the central nervous system over the peripheral nervous system, demonstrating positive effects across cognitive symptoms in animal models and was well tolerated in a phase II clinical trial for schizophrenia (Mazurov et al., 2012).
Bioisosteric Modifications for Enhanced Activity
Bioisosteric replacement methodologies have been applied to enhance the analgesic properties of related compounds, such as 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. These modifications can lead to a noticeable increase in analgesic activity, highlighting the potential of structural analogs of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide for the development of more effective analgesic agents (Украинец, Моспанова, & Давиденко, 2016).
Synthesis and Characterization of Derivatives
The synthesis and structural characterization of derivatives are fundamental steps in the exploration of their therapeutic potential. For example, a derivative was synthesized through a two-step procedure from commercial starting reagents, fully characterized by various spectroscopic techniques, and identified as exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022).
Antimicrobial and Antitubercular Activities
Research has also focused on the antimicrobial and antitubercular activities of carboxamide derivatives of quinolones, indicating the potential of this compound and its analogs in addressing infectious diseases. The synthesized compounds have exhibited promising antibacterial, antifungal, and antitubercular activities, emphasizing their potential as lead compounds for further development (Kumar, Fernandes, & Kumar, 2014).
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a core structure in the compound, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Thiq based compounds are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)18-7-6-12-4-5-14(9-13(12)10-18)17-16(20)15-3-2-8-21-15/h2-5,8-9H,6-7,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMKTOMMNSJQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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